molecular formula C17H15N3O2S B2665905 N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide CAS No. 692875-60-8

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2665905
CAS RN: 692875-60-8
M. Wt: 325.39
InChI Key: SKJYUXGHOYPLQQ-UHFFFAOYSA-N
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Description

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide, also known as PTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Synthesis

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide and its derivatives have been explored for their utility in the synthesis of various heterocyclic compounds. For example, Thiazolo[3,2-a]pyridines were synthesized from readily accessible precursors, demonstrating the compound's utility in the synthesis of structurally diverse heterocycles. The structure of these compounds was established through analytical and spectral data, highlighting the versatility of this compound in organic synthesis (Ammar et al., 2005).

Antiproliferative Activity

Research has also delved into the antiproliferative properties of pyridine linked thiazole derivatives, which include the compound . These compounds were synthesized and their cytotoxicity properties were studied against various cancer cell lines, showing promising anticancer activity against specific lines. This research contributes to the understanding of the potential therapeutic applications of these compounds in cancer treatment (Alqahtani & Bayazeed, 2020).

Inhibitor Development

Another significant area of application is in the development of inhibitors for specific enzymes or biological processes. For instance, novel acetamide derivatives have been investigated for their ability to inhibit HIF prolyl 4-hydroxylases (PHDs), with studies including the design, synthesis, and evaluation of these inhibitors revealing novel scaffolds for PHD2 inhibition. This work is crucial for the development of new therapeutic agents targeting diseases related to hypoxia-inducible factors (Hong et al., 2014).

Antifungal and Insecticidal Activities

Compounds based on this compound have been designed and synthesized with substituents like 1,3,4-thiadiazole to explore their biological activities. Some of these novel compounds showed promising antifungal and insecticidal activities, highlighting their potential use in agricultural applications (Bing-se, 2013).

properties

IUPAC Name

2-(3-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-3-2-4-14(9-12)22-10-16(21)20-17-19-15(11-23-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJYUXGHOYPLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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